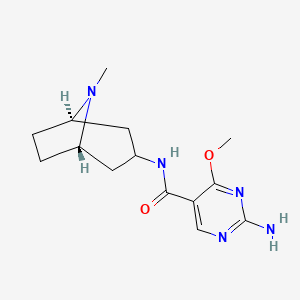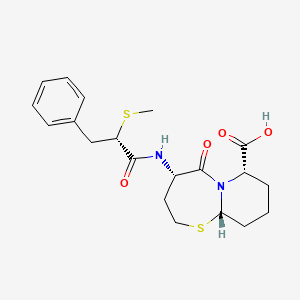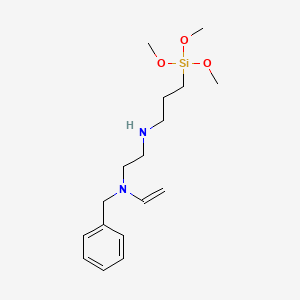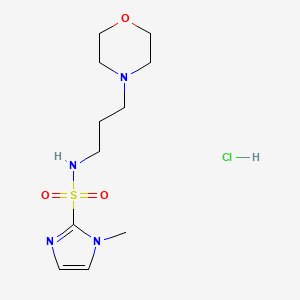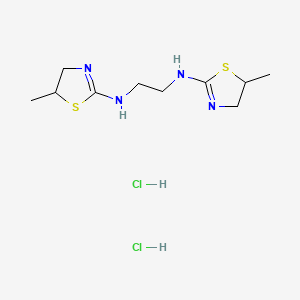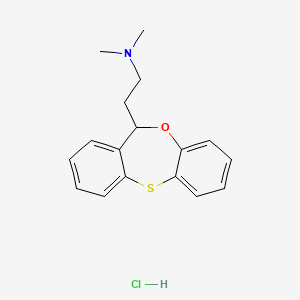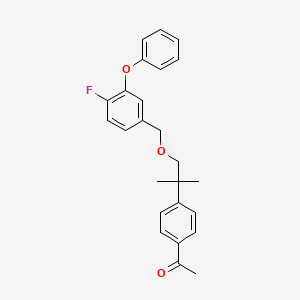
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- is a complex organic compound with a unique structure that includes a phenyl ring substituted with a dimethyl group, a fluoro group, and a phenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- typically involves multiple steps, including the formation of the phenyl ring and the introduction of the substituents. Common synthetic routes may include:
Formation of the Phenyl Ring: The phenyl ring can be synthesized through electrophilic aromatic substitution reactions, where a benzene ring is substituted with various groups using catalysts such as FeBr₃, AlCl₃, or ZnCl₂.
Introduction of Substituents: The dimethyl, fluoro, and phenoxy groups can be introduced through various reactions, including halogenation, alkylation, and etherification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, acids, bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving phenyl and fluoro groups.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The phenyl ring and its substituents can interact with enzymes, receptors, and other proteins, leading to various biological effects. The fluoro group, in particular, can enhance the compound’s binding affinity and specificity for certain targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-: This compound has a cyclohexenyl group instead of a phenyl ring, leading to different chemical properties.
Uniqueness
Ethanone, 1-(4-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)phenyl)- is unique due to its specific combination of substituents, including the fluoro and phenoxy groups. These groups confer distinct chemical and biological properties, making the compound valuable for various applications.
Propriétés
Numéro CAS |
83493-24-7 |
|---|---|
Formule moléculaire |
C25H25FO3 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
1-[4-[1-[(4-fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl]phenyl]ethanone |
InChI |
InChI=1S/C25H25FO3/c1-18(27)20-10-12-21(13-11-20)25(2,3)17-28-16-19-9-14-23(26)24(15-19)29-22-7-5-4-6-8-22/h4-15H,16-17H2,1-3H3 |
Clé InChI |
RGCKYCRWVGPTJA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(C)(C)COCC2=CC(=C(C=C2)F)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12769438.png)
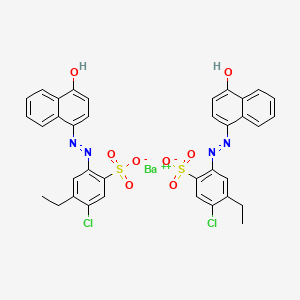


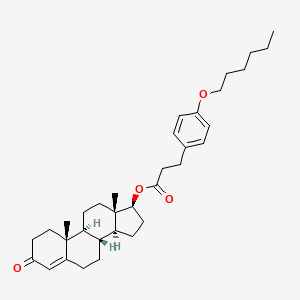

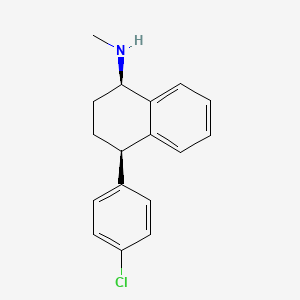
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
